Cas no 2097996-89-7 (Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate)

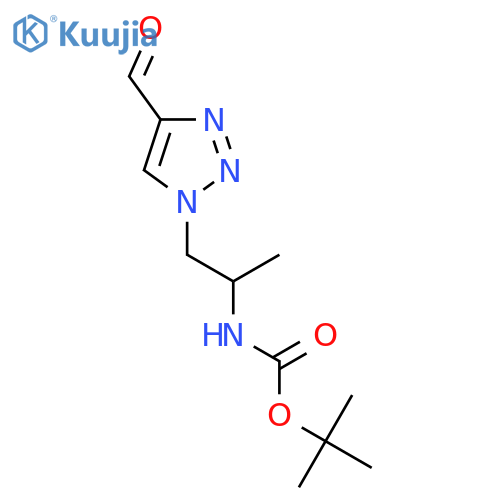

2097996-89-7 structure

商品名:Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

CAS番号:2097996-89-7

MF:C11H18N4O3

メガワット:254.285622119904

MDL:MFCD30004032

CID:5041166

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

- tert-butyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate

- Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

-

- MDL: MFCD30004032

- インチ: 1S/C11H18N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6-8H,5H2,1-4H3,(H,12,17)

- InChIKey: NVFNIPZGMMVGBN-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)CN1C=C(C=O)N=N1)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 303

- トポロジー分子極性表面積: 86.1

- 疎水性パラメータ計算基準値(XlogP): 0.6

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T309191-100mg |

tert-butyl (1-(4-formyl-1h-1,2,3-triazol-1-yl)propan-2-yl)carbamate |

2097996-89-7 | 100mg |

$ 95.00 | 2022-06-02 | ||

| TRC | T309191-1g |

tert-butyl (1-(4-formyl-1h-1,2,3-triazol-1-yl)propan-2-yl)carbamate |

2097996-89-7 | 1g |

$ 570.00 | 2022-06-02 | ||

| TRC | T309191-500mg |

tert-butyl (1-(4-formyl-1h-1,2,3-triazol-1-yl)propan-2-yl)carbamate |

2097996-89-7 | 500mg |

$ 365.00 | 2022-06-02 | ||

| Life Chemicals | F2157-0418-1g |

"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate" |

2097996-89-7 | 95%+ | 1g |

$580.0 | 2023-05-17 | |

| Life Chemicals | F2157-0418-10g |

"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate" |

2097996-89-7 | 95%+ | 10g |

$2675.0 | 2023-05-17 | |

| Life Chemicals | F2157-0418-0.5g |

"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate" |

2097996-89-7 | 95%+ | 0.5g |

$551.0 | 2023-05-17 | |

| Life Chemicals | F2157-0418-0.25g |

"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate" |

2097996-89-7 | 95%+ | 0.25g |

$523.0 | 2023-05-17 | |

| Life Chemicals | F2157-0418-5g |

"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate" |

2097996-89-7 | 95%+ | 5g |

$1909.0 | 2023-05-17 | |

| Life Chemicals | F2157-0418-2.5g |

"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate" |

2097996-89-7 | 95%+ | 2.5g |

$1267.0 | 2023-05-17 |

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

2097996-89-7 (Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量